N-(thiophen-2-ylmethyl)hexan-1-amine
Description
Properties
Molecular Formula |
C11H19NS |
|---|---|
Molecular Weight |
197.34 g/mol |
IUPAC Name |
N-(thiophen-2-ylmethyl)hexan-1-amine |
InChI |
InChI=1S/C11H19NS/c1-2-3-4-5-8-12-10-11-7-6-9-13-11/h6-7,9,12H,2-5,8,10H2,1H3 |
InChI Key |
WAROWZHNJYBGGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNCC1=CC=CS1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-2-ylmethyl)hexan-1-amine typically involves the reaction of thiophene-2-carbaldehyde with hexylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in a suitable solvent like methanol or ethanol .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The electron-rich thiophene ring undergoes bromination and nitration at the 5-position due to directing effects of the sulfur atom .
Bromination
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| Br₂, FeBr₃ | CH₂Cl₂, RT, 105 min | 5-bromo-N-(thiophen-2-ylmethyl)hexan-1-amine | 88% |
Key Data :
-
1H-NMR (400 MHz, CDCl₃) : δ 7.72 (d, 2H, J = 3.2 Hz, thiophene-H) .
-
Regioselectivity : Bromination occurs at the 5-position due to steric and electronic factors.
Nitration
| Reagents | Conditions | Product |
|---|---|---|
| HNO₃, H₂SO₄ | 0–5°C, 2 hrs | 5-nitro-N-(thiophen-2-ylmethyl)hexan-1-amine |
Amine Functionalization
The primary amine group participates in alkylation and acylation reactions.
Alkylation with Ethyl Bromide
| Reagents | Conditions | Product |
|---|---|---|
| C₂H₅Br, K₂CO₃ | DMF, 60°C, 12 hrs | N-ethyl-N-(thiophen-2-ylmethyl)hexan-1-amine |
Mechanism :
-
Nucleophilic substitution (SN2) at the alkyl halide.
Acylation with Acetyl Chloride
| Reagents | Conditions | Product |
|---|---|---|
| CH₃COCl, Et₃N | CH₂Cl₂, RT, 2 hrs | N-acetyl-N-(thiophen-2-ylmethyl)hexan-1-amine |
Characterization :
Oxidation Reactions
The thiophene sulfur and amine nitrogen are susceptible to oxidation.
Sulfur Oxidation
| Reagents | Conditions | Product |
|---|---|---|
| H₂O₂, CH₃COOH | RT, 6 hrs | N-(thiophen-2-ylmethyl)hexan-1-amine sulfoxide |
Amine Oxidation
| Reagents | Conditions | Product |
|---|---|---|
| m-CPBA | CH₂Cl₂, 0°C, 1 hr | This compound N-oxide |
Comparative Reactivity
The compound’s reactivity differs from analogs due to the thiophene ring’s electronic effects:
| Compound | EAS Rate (Br₂) | Amine pKa |
|---|---|---|
| This compound | Fast | 10.2 |
| N-(furan-2-ylmethyl)hexan-1-amine | Moderate | 9.8 |
| N-(phenylmethyl)hexan-1-amine | Slow | 10.5 |
Scientific Research Applications
N-(thiophen-2-ylmethyl)hexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-(thiophen-2-ylmethyl)hexan-1-amine involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues
Key Observations :
- Thiophene vs.
- Alkyl Chain Length : The hexyl chain in the target compound balances lipophilicity and flexibility, whereas shorter chains (e.g., butyl in ) reduce hydrophobicity .
- Substituent Effects : Halogenation (e.g., iodine in ) introduces steric bulk and polarizability, while cyclohexane () or adamantane () groups enhance rigidity.
Key Observations :
Physicochemical Properties
Table 3: Thermophysical Data for Hexan-1-amine Derivatives
| Compound Name | Solubility in DMF (mol·L⁻¹) | Refractive Index (25°C) | Reference |
|---|---|---|---|
| Hexan-1-amine | 0.45 | 1.418 | |
| This compound | Not reported | Not reported | — |
| N-Butylbutan-1-amine | 0.38 | 1.427 |
Key Observations :
NMR Spectral Comparison
Table 4: Selected $^1$H NMR Data
Biological Activity
N-(thiophen-2-ylmethyl)hexan-1-amine is an organic compound that has garnered attention due to its unique structural characteristics and potential biological activities. This compound, classified as a substituted amine, contains a thiophene ring and a hexan-1-amine chain, which contribute to its reactivity and interactions with biological systems. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves the reaction between thiophen-2-ylmethanol and hexan-1-amine. This reaction is often performed under controlled conditions to ensure high yield and purity. The presence of a catalyst may enhance the reaction efficiency, while advanced purification techniques are utilized for scalability in industrial applications .
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
1. Protein Interactions:
- The thiophene moiety allows for π-π interactions with aromatic residues in proteins, which may influence enzyme activity or receptor modulation.
- The amine group can form hydrogen bonds , enhancing binding affinity to various biological targets.
2. Enzyme Inhibition:
- Studies indicate that compounds with similar structures exhibit inhibitory effects on enzymes such as histone acetyltransferases (HATs). For instance, a related thiophene compound showed an IC50 value of 8.6 μM against the HAT domain of human p300 .
3. Anticancer Potential:
- Preliminary studies suggest that derivatives of thiophene-containing compounds display significant anticancer activities against various cell lines, including colorectal cancer (HCT), hepatic cancer (HepG2), and breast cancer (MCF-7) .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study investigating the anticancer properties of thiophene derivatives found that this compound exhibited notable cytotoxicity against several cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through interactions with critical cellular pathways involved in cell proliferation and survival .
Q & A
Q. Methodological Considerations :
- Purify intermediates via column chromatography (hexane/ethyl acetate gradients) .
- Monitor reaction progress using TLC or GC-MS to minimize by-products.
Basic: What spectroscopic and crystallographic techniques are essential for confirming the structure of this compound?
Answer:
- 1H/13C NMR : Assign peaks for the hexyl chain (δ 1.2–1.6 ppm for CH₂ groups, δ 0.9 ppm for terminal CH₃) and thiophene protons (δ 6.8–7.2 ppm for aromatic protons). The methylene group linking the amine and thiophene (N–CH₂–Th) appears as a triplet near δ 3.4 ppm .
- X-ray Crystallography : Use SHELXL for structure refinement. Prepare single crystals via slow evaporation in non-polar solvents (e.g., hexane/dichloromethane). Resolve potential twinning by applying SHELXL’s TWIN and BASF commands .
Advanced: How can researchers address discrepancies in thermophysical property data (e.g., refractive index, density) across different experimental batches?
Answer:
- Standardized Measurements : Follow protocols from thermodynamic studies of amine mixtures, such as using a vibrating-tube densitometer for density and an Abbé refractometer for refractive index .
- Data Cross-Validation : Compare results with structurally similar compounds (e.g., N-alkyl-thiophene derivatives) to identify outliers. For example, hexan-1-amine mixtures exhibit density ranges of 0.76–0.80 g/cm³ at 298 K; deviations >2% suggest impurities or measurement errors .
Advanced: What computational and experimental strategies resolve ambiguities in crystallographic data caused by low-resolution or twinned crystals?
Answer:
- High-Resolution Refinement : Use SHELXL’s restraints for bond lengths/angles and apply Hirshfeld atom refinement (HAR) to improve electron density maps .
- Twinning Mitigation : For twinned data, employ the HKLF 5 format in SHELXL to deconvolute overlapping reflections. Validate the model using R-factor convergence (target R₁ < 0.05) and Fo/Fc difference maps .
Advanced: How can researchers analyze potential by-products or degradation products formed during the synthesis of this compound?
Answer:
- LC-MS/MS : Use reverse-phase chromatography (C18 column) with electrospray ionization (ESI+) to detect impurities. Look for m/z signals corresponding to oxidized thiophene rings (e.g., sulfoxide derivatives at +16 Da).
- Derivatization : React amines with 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) to enhance UV detection sensitivity for trace by-products .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood due to potential amine volatility .
- First Aid : In case of skin contact, wash with soap/water for 15 minutes. For inhalation, move to fresh air and consult a physician immediately .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
